N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide
Description
N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Properties
IUPAC Name |
N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-20-10-13-5-4-6-16(15(13)11-20)19-17(21)14-7-12(2)8-18-9-14/h4-9H,3,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCMAERBTJCWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1)C(=CC=C2)NC(=O)C3=CN=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Ring: Starting from a suitable precursor, the isoindoline ring can be synthesized through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Amide Bond Formation: The final step involves the formation of the amide bond between the isoindoline and pyridine rings using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-2-carboxamide
- N-(2-ethyl-1,3-dihydroisoindol-4-yl)-6-methylpyridine-3-carboxamide
- N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-ethylpyridine-3-carboxamide
Uniqueness
N-(2-ethyl-1,3-dihydroisoindol-4-yl)-5-methylpyridine-3-carboxamide may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to its analogs. These unique features make it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
